An In-Depth Technical Guide to 2-Bromo-1-cyclobutylpropan-1-one: Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 2-Bromo-1-cyclobutylpropan-1-one: Synthesis, Reactivity, and Applications
Abstract
2-Bromo-1-cyclobutylpropan-1-one is a member of the α-bromo ketone class of organic compounds, characterized by a bromine atom on the carbon adjacent (alpha) to a carbonyl group.[1] This structural arrangement confers a high degree of reactivity, making these compounds exceptionally versatile as intermediates in synthetic organic chemistry and as scaffolds in medicinal chemistry. The dual electrophilic nature of the α-carbon, activated by both the adjacent carbonyl and the bromine leaving group, facilitates a wide range of nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the synthesis, characterization, reactivity, and applications of 2-bromo-1-cyclobutylpropan-1-one, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 2-bromo-1-cyclobutylpropan-1-one is critical for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification techniques.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO | [2] |
| Molecular Weight | 191.07 g/mol | [2] |
| CAS Number | 1698908-49-4 | [2] |
| Appearance | Yellow oil | [3] |
| Purity | Typically ≥95% | |
| SMILES | CC(Br)C(=O)C1CCC1 | [4] |
| InChI Key | XPFRRNUECDZICA-UHFFFAOYSA-N |
Spectroscopic Characterization
While specific experimental spectra for this exact molecule are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles for α-bromo ketones.
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~4.5-5.0 ppm (q, 1H): The proton on the bromine-bearing carbon (α-proton) is significantly deshielded by the adjacent bromine and carbonyl group. δ ~3.0-3.5 ppm (m, 1H): Proton on the cyclobutane ring attached to the carbonyl. δ ~1.8-2.5 ppm (m, 6H): Remaining cyclobutane protons. δ ~1.8-2.0 ppm (d, 3H): Methyl group protons, split by the α-proton. | The chemical shifts are dictated by the electronic environment. The electron-withdrawing effects of the carbonyl and bromine cause significant downfield shifts for adjacent protons. |
| ¹³C NMR | δ ~195-205 ppm: Carbonyl carbon. δ ~40-50 ppm: Bromine-bearing α-carbon. δ ~40-50 ppm: Cyclobutane carbon attached to the carbonyl. δ ~15-30 ppm: Other cyclobutane carbons and the methyl carbon. | The carbonyl carbon is highly deshielded. The carbon attached to the electronegative bromine also experiences a downfield shift. |
| IR Spectroscopy | ν ~1710-1730 cm⁻¹: Strong C=O stretch. The presence of the α-bromine slightly increases the frequency compared to an unsubstituted ketone. ν ~2850-3000 cm⁻¹: C-H stretching from alkyl groups. | The position of the carbonyl stretch is a hallmark of ketones. The electron-withdrawing effect of the α-halogen stiffens the C=O bond, shifting its stretching frequency to a higher wavenumber. |
| Mass Spectrometry | [M]⁺ and [M+2]⁺ peaks: Two peaks of nearly equal intensity (approx. 1:1 ratio) corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is definitive for a monobrominated compound.[5] | The natural abundance of bromine isotopes provides a clear diagnostic tool in mass spectrometry. Fragmentation would likely show loss of Br (m/z 79/81) and the cyclobutyl group. |
Synthesis and Mechanism
The most direct and common method for synthesizing 2-bromo-1-cyclobutylpropan-1-one is the α-bromination of its ketone precursor, 1-cyclobutylpropan-1-one.[6][7] This transformation is typically achieved under acidic conditions.
Acid-Catalyzed α-Bromination
The acid-catalyzed bromination of ketones is a cornerstone reaction in organic synthesis, valued for its selectivity in introducing a single bromine atom at the α-carbon.[8][9]
Reaction: 1-Cyclobutylpropan-1-one + Br₂ (in Acetic Acid) → 2-Bromo-1-cyclobutylpropan-1-one + HBr
Causality of Experimental Choices:
-
Ketone Precursor: 1-Cyclobutylpropan-1-one (CAS 6704-17-2) is the required starting material.[6][7]
-
Brominating Agent: Molecular bromine (Br₂) is a common and effective source of electrophilic bromine.[10] Acetic acid is often used as the solvent as it is polar and can also act as the acid catalyst.[10][11]
-
Acid Catalyst: The reaction requires an acid (e.g., HBr generated in situ, or acetic acid) to facilitate the formation of the key enol intermediate.[8][10] The reaction rate is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration, which indicates that enol formation is the rate-determining step.[9][11]
Reaction Mechanism
The mechanism proceeds through a multi-step pathway involving an enol intermediate.[8][10] Understanding this mechanism is crucial for controlling the reaction and predicting its outcome.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.[8][10]
-
Enol Formation (Rate-Determining Step): A weak base (like the solvent or conjugate base of the acid) removes a proton from the more substituted α-carbon to form the thermodynamically favored enol intermediate.[8][9] This is the slow step of the reaction.[9]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂).[8][10] This forms the new carbon-bromine bond.
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[10]
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Reactivity and Synthetic Applications
The synthetic utility of 2-bromo-1-cyclobutylpropan-1-one stems from its nature as a potent electrophile. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.[1] This reactivity is the foundation for its use in constructing more complex molecules.
Nucleophilic Substitution Reactions
The primary mode of reactivity is nucleophilic substitution, where the bromine atom is displaced.[1]
Caption: General Sₙ2 reactivity of 2-bromo-1-cyclobutylpropan-1-one.
Key Applications:
-
Synthesis of α-Amino Ketones: Reaction with primary or secondary amines provides access to α-amino ketones, which are important pharmacophores found in many biologically active molecules, including antidepressants like bupropion.
-
Formation of Heterocycles: As a bifunctional electrophile (containing both an electrophilic carbonyl carbon and an α-carbon), it can react with various dinucleophiles to form important heterocyclic structures like oxazoles, thiazoles, and imidazoles.
-
Precursor to α,β-Unsaturated Ketones: Dehydrobromination using a non-nucleophilic, sterically hindered base (e.g., pyridine) can introduce a double bond, yielding an α,β-unsaturated ketone via an E2 elimination mechanism.[9][11] This is a valuable transformation for introducing conjugation.
-
Targeted Covalent Inhibitors: In drug development, the α-bromo ketone moiety can act as an electrophilic "warhead".[1] It can form a permanent covalent bond with a nucleophilic residue (like cysteine) in the active site of a target enzyme, leading to irreversible inhibition.[1] This strategy is employed to enhance drug potency and duration of action.[1]
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory work. Adherence to safety procedures is paramount.
Protocol: Synthesis of 2-Bromo-1-cyclobutylpropan-1-one
This protocol describes the acid-catalyzed α-bromination of 1-cyclobutylpropan-1-one.
Materials:
-
1-Cyclobutylpropan-1-one (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (1.05 eq)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-cyclobutylpropan-1-one in glacial acetic acid. Cool the flask in an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine in acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C. Rationale: Slow, cold addition prevents a rapid exotherm and minimizes the formation of dibrominated byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane. Add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the red-brown color will disappear).
-
Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.[8] Rationale: The aqueous washes remove the acid catalyst, salts, and other water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude yellow oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Workflow Diagram: Synthesis to Characterization
Caption: Standard laboratory workflow for synthesis and validation.
Safety and Handling
α-Bromo ketones are reactive and require careful handling. They should be treated as lachrymatory (tear-inducing), corrosive, and toxic.
-
Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and nucleophiles.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: All chemical products should be handled only by qualified individuals familiar with their potential hazards.[2]
References
-
LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Molecules. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. MDPI. [Link]
-
JoVE. (2025). Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
PubChem. (n.d.). 2-Bromo-1-cyclopropylpropan-1-one. National Center for Biotechnology Information. [Link]
-
Molecules. (2021). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
-
Wikipedia. (n.d.). Ketone halogenation. [Link]
-
ACS Publications. (1956). The Reactions of α-Bromo Ketones with Primary Amines. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic-chemistry.org. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1698908-49-4 | 2-Bromo-1-cyclobutylpropan-1-one. Hoffman-fine-chemicals.com. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
-
ChemBK. (2024). 2-Bromo-1-cyclopropylethanone. Chembk.com. [Link]
-
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones. Journal of Organic Chemistry. [Link]
-
ChemSynthesis. (2025). 2-bromo-1-cyclopropyl-2-propen-1-one. Chemsynthesis.com. [Link]
-
Good Buy SHOP. (n.d.). 1698908-49-4 | 2-Bromo-1-cyclobutylpropan-1-one. Goodbuy-shop.com. [Link]
-
PubChemLite. (n.d.). 1-cyclobutylpropan-1-one (C7H12O). Pubchem.lite.mc-uni.lu. [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]
-
PubChem. (n.d.). 1-Cyclobutylpropan-1-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]
-
PubChemLite. (n.d.). 2-bromo-1-cyclopropylpropan-1-one (C6H9BrO). Pubchem.lite.mc-uni.lu. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic-chemistry.org. [Link]
-
Organic Syntheses. (n.d.). bromocyclopropane. Orgsyn.org. [Link]
-
PubChem. (n.d.). 1-Cyclobutylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Bromo-1-cyclobutylethan-1-one. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. escazuvillage.com [escazuvillage.com]
- 4. PubChemLite - 1-cyclobutylpropan-1-one (C7H12O) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-Cyclobutylpropan-1-one | C7H12O | CID 20818646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
